![molecular formula C24H23N3O3S B2827257 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]-5-[(E,2E)-3-phenyl-2-propenylidene]-1,3-thiazol-4(5H)-one CAS No. 860651-22-5](/img/structure/B2827257.png)
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]-5-[(E,2E)-3-phenyl-2-propenylidene]-1,3-thiazol-4(5H)-one
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Description
Scientific Research Applications
Synthesis and Antimicrobial Evaluation : Novel thiazolidinone derivatives linked with 1-pyridin-2-yl-piperazine have been synthesized and evaluated for antimicrobial activity against several bacteria and fungi. Some derivatives demonstrate promising antimicrobial activities (Patel et al., 2012).
Bacterial Biofilm and MurB Inhibitors : Certain derivatives of the compound show significant antibacterial efficacies and biofilm inhibition activities, surpassing the reference Ciprofloxacin. They also exhibit potent inhibitory activities against MurB enzyme, making them potential candidates for antibacterial drug development (Mekky & Sanad, 2020).
Antimicrobial Agent Synthesis and Evaluation : The derivatives of the compound have been synthesized and evaluated for their potential as antimicrobial agents, showing promising results against a range of bacteria and fungi (Patel & Park, 2015).
Anti-inflammatory and Anticancer Applications
Anti-Inflammatory Activity : Certain derivatives of the compound have been synthesized and evaluated for anti-inflammatory activity. Specific compounds have shown significant in-vitro anti-inflammatory activity and moderate in-vivo anti-inflammatory effects (Ahmed et al., 2017).
Anticancer and Antiangiogenic Effects : Novel thioxothiazolidin-4-one derivatives have been synthesized and evaluated for their anticancer and antiangiogenic effects. These derivatives inhibit tumor growth, cell number, and tumor-induced angiogenesis in mouse models, highlighting their potential as anticancer agents (Chandrappa et al., 2010).
Corrosion Inhibition and Material Protection
Corrosion Inhibition : Derivatives of the compound have been synthesized and evaluated for their corrosion-inhibiting effects on steel in acidic solutions. These derivatives offer stability and high inhibition efficiencies, showcasing their potential as corrosion inhibitors (Hu et al., 2016).
properties
IUPAC Name |
(5E)-2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S/c28-23-22(8-4-7-18-5-2-1-3-6-18)31-24(25-23)27-13-11-26(12-14-27)16-19-9-10-20-21(15-19)30-17-29-20/h1-10,15H,11-14,16-17H2/b7-4+,22-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXTLMKTUZMONAA-RPOCDWGESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NC(=O)C(=CC=CC5=CC=CC=C5)S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NC(=O)/C(=C\C=C\C5=CC=CC=C5)/S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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